3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol
Description
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position, linked to a propane-1,2-diol chain. This structure combines the hydrogen-bonding capacity of the diol group with the aromatic and nucleophilic properties of the amino-pyrazole moiety, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H11N3O2/c7-6-1-2-9(8-6)3-5(11)4-10/h1-2,5,10-11H,3-4H2,(H2,7,8) |
InChI Key |
UOINHCXUNOCZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol typically involves the reaction of 3-aminopyrazole with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to four analogs with similarity scores ranging from 0.67 to 0.72 (based on ):
| Compound Name (CAS No.) | Key Structural Features | Molecular Formula | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 3-(1H-Pyrazol-1-yl)propane-1,2-diol (98484-49-2) | Pyrazole ring lacking amino substitution | C6H10N2O2 | 0.72 | Absence of 3-amino group on pyrazole |
| 2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) | Ethanol chain instead of propane-diol; 4-amino substitution | C5H9N3O | 0.69 | Shorter chain, altered amino position |
| 2-(3-Amino-1H-pyrazol-1-yl)ethanol (84407-13-6) | Ethanol chain; 3-amino substitution | C5H9N3O | 0.68 | Shorter chain, reduced diol functionality |
| (1-Methyl-1H-pyrazol-5-yl)methanol (84547-61-5) | Methanol substituent; methylated pyrazole | C5H8N2O | 0.67 | No diol, methyl group on pyrazole |
Critical Analysis :
- Ethanol-chain analogs (similarity 0.68–0.69) exhibit shorter chains and fewer hydroxyl groups, limiting their solubility in polar solvents and versatility in crosslinking reactions .
Biological Activity
3-(3-Amino-1H-pyrazol-1-YL)propane-1,2-diol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C6H11N3O2
Molecular Weight : 157.17 g/mol
IUPAC Name : (2S)-3-(3-aminopyrazol-1-yl)propane-1,2-diol
The compound features a pyrazole ring and a propane-1,2-diol moiety, which contribute to its chemical reactivity and biological interactions. The amino group on the pyrazole ring enhances its potential as a pharmacological agent by facilitating interactions with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
These findings suggest that the compound may act as an effective antimicrobial agent, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism appears to involve the compound's ability to bind to active sites on target enzymes, thereby preventing substrate access and inhibiting their activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino and hydroxyl groups can form hydrogen bonds with enzyme active sites, inhibiting their function.
- Receptor Interaction : The compound may interact with specific receptors involved in disease pathways, modulating their activity.
These interactions are critical for understanding how the compound can be optimized for therapeutic applications.
Case Studies
Several studies have highlighted the potential of pyrazole derivatives, including this compound:
- Study on Antimicrobial Activity : A comparative study evaluated various pyrazole derivatives against common pathogens. Results indicated that our compound exhibited superior antibacterial properties compared to structurally similar compounds .
- Cancer Research : A study focused on the inhibition of p38 MAP kinase by pyrazole derivatives found that modifications to the pyrazole structure significantly enhanced anticancer activity. This highlights the importance of structural features in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
